7-Hydroxymethyl-9-methylbenz(c)acridine
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Overview
Description
7-Hydroxymethyl-9-methylbenz(c)acridine, also known as C-1305, is a synthetic compound that has been studied for its potential therapeutic applications in cancer treatment. It belongs to a class of compounds called benzacridines, which have been shown to have anticancer activity.
Mechanism Of Action
The mechanism of action of 7-Hydroxymethyl-9-methylbenz(c)acridine is not fully understood, but it is thought to involve DNA intercalation and inhibition of topoisomerase activity. These actions can lead to DNA damage and cell death in cancer cells.
Biochemical And Physiological Effects
In addition to its anticancer activity, 7-Hydroxymethyl-9-methylbenz(c)acridine has been shown to have other biochemical and physiological effects. It has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This could potentially have applications in the treatment of neurological disorders such as Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One advantage of 7-Hydroxymethyl-9-methylbenz(c)acridine is its broad-spectrum anticancer activity. It has been shown to be effective against a variety of cancer cell lines, which makes it a promising candidate for further development as a cancer treatment. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its efficacy and minimize potential side effects.
Future Directions
There are several future directions for research on 7-Hydroxymethyl-9-methylbenz(c)acridine. One area of interest is the development of more potent analogs of the compound that could have improved anticancer activity. Another direction is the investigation of its potential as a treatment for neurological disorders such as Alzheimer's disease. Finally, further studies are needed to fully understand its mechanism of action and optimize its efficacy as a cancer treatment.
Synthesis Methods
The synthesis of 7-Hydroxymethyl-9-methylbenz(c)acridine involves the condensation of 9-methyl-2-nitro-7H-benz(c)acridine with formaldehyde followed by reduction with sodium borohydride. The resulting compound is then hydrolyzed to yield 7-Hydroxymethyl-9-methylbenz(c)acridine.
Scientific Research Applications
Research on 7-Hydroxymethyl-9-methylbenz(c)acridine has focused on its potential as an anticancer agent. Studies have shown that it has activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the growth of tumors in animal models.
properties
CAS RN |
160543-00-0 |
---|---|
Product Name |
7-Hydroxymethyl-9-methylbenz(c)acridine |
Molecular Formula |
C19H15NO |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
(9-methylbenzo[c]acridin-7-yl)methanol |
InChI |
InChI=1S/C19H15NO/c1-12-6-9-18-16(10-12)17(11-21)15-8-7-13-4-2-3-5-14(13)19(15)20-18/h2-10,21H,11H2,1H3 |
InChI Key |
DNSLRLGSGNTPAQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C3C(=C2CO)C=CC4=CC=CC=C43 |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3C(=C2CO)C=CC4=CC=CC=C43 |
Other CAS RN |
160543-00-0 |
synonyms |
7-HYDROXYMETHYL-9-METHYLBENZ[C]ACRIDINE |
Origin of Product |
United States |
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